3-methyl-1H-indol-7-amine
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Overview
Description
3-methyl-1H-indol-7-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-indol-7-amine can be achieved through various methods. One common approach involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone under acidic conditions . Another method includes the Leimgruber-Batcho indole synthesis, which involves the cyclization of o-nitrotoluene derivatives .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used . These methods allow for the efficient production of indole derivatives on a large scale.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H-indol-7-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
3-methyl-1H-indol-7-amine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in biological processes and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-1H-indol-7-amine involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind to multiple receptors, influencing biological processes such as cell signaling and gene expression . Its pharmacological activity is attributed to its ability to modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
3-methylindole:
Indole-3-acetic acid: A plant hormone with a carboxyl group at the 3-position.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
3-methyl-1H-indol-7-amine is unique due to the presence of the amino group at the 7-position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
3-methyl-1H-indol-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFNYUFKUVBRPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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